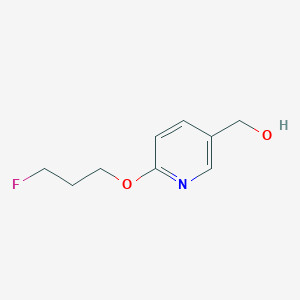

(6-(3-Fluoropropoxy)pyridine-3-yl)methanol

Description

Properties

IUPAC Name |

[6-(3-fluoropropoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c10-4-1-5-13-9-3-2-8(7-12)6-11-9/h2-3,6,12H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDFZNHDHPGNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with 3-Fluoropropyl Precursors

One common approach to introduce the 3-fluoropropoxy group is by nucleophilic substitution of a hydroxyl or phenol group with a 3-fluoropropyl halide or tosylate. For example, synthesis of 4-(3-fluoropropoxy)aniline was performed by reacting 4-nitrophenol with 3-fluoropropyl derivatives under basic conditions using tetrabutylammonium hydroxide as phase transfer catalyst, followed by reduction of the nitro group.

Use of Tosylates or Halides

3-Fluoropropyl tosylate or bromide can be reacted with pyridin-6-ol or similar nucleophilic pyridine derivatives to form the 6-(3-fluoropropoxy) substituent. This reaction is typically carried out in acetonitrile or DMF under reflux with a base such as potassium carbonate or tetrabutylammonium salts to facilitate substitution.

Functionalization of the Pyridine Ring

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 3-position of the pyridine ring can be introduced via reduction of a corresponding aldehyde or nitrile precursor. For instance, selective reduction of 3-pyridinecarboxaldehyde derivatives or hydrolysis of nitriles followed by reduction can yield the 3-pyridinemethanol moiety.

Selective Substitution at the 6-Position

The 6-position substitution with the 3-fluoropropoxy group is achieved by starting with 6-hydroxypyridine derivatives, which undergo alkylation as described above. This ensures regioselectivity for the 6-position while leaving the 3-position available for hydroxymethyl functionalization.

Photoredox-Mediated Coupling (Advanced Method)

A more recent and innovative approach involves photoredox catalysis to construct fluoropyridine rings with diverse substitution patterns. This method uses α,α-difluoro-β-iodoketones and silyl enol ethers under visible light irradiation with iridium photocatalysts, followed by condensation with ammonium acetate to form 3-fluoropyridines.

Although this method is more general for 3-fluoropyridine synthesis, it can be adapted for preparing substituted pyridines like this compound by choosing appropriate ketone precursors and enol ethers.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of pyridine-OH | 3-Fluoropropyl tosylate, K2CO3, MeCN, reflux | 60-80 | Phase transfer catalysts improve yield |

| Reduction of aldehyde/nitrile | NaBH4 or catalytic hydrogenation, MeOH or EtOH | 70-90 | Selective for hydroxymethyl formation |

| Photoredox coupling | fac-Ir(ppy)3, blue LED, silyl enol ethers, MeCN | ~80 | Mild, selective C–C bond formation |

| Purification | Flash chromatography, recrystallization | - | Ensures high purity |

Detailed Example Procedure

Synthesis of 6-(3-Fluoropropoxy)pyridine-3-yl)methanol

Starting Material Preparation: 6-Hydroxypyridine-3-carboxaldehyde is dissolved in dry acetonitrile.

Alkylation: Add potassium carbonate and 3-fluoropropyl tosylate; reflux for 12–24 hours under nitrogen atmosphere.

Workup: Cool reaction, filter off inorganic salts, concentrate under reduced pressure.

Reduction: Dissolve crude product in methanol; add sodium borohydride slowly at 0°C; stir until completion (monitored by TLC).

Purification: Quench with water, extract with ethyl acetate, dry over sodium sulfate, concentrate, and purify by column chromatography.

Characterization: Confirm structure by NMR, MS, and melting point analysis.

Research Findings and Considerations

The use of phase transfer catalysts and mild bases enhances alkylation efficiency and regioselectivity.

Avoidance of heavy metal oxidants (e.g., tungsten-based) in oxidation steps prevents contamination and improves environmental profile.

Photoredox methods offer a green and selective alternative for constructing fluorinated pyridine frameworks, though scale-up may require optimization.

Protecting groups may be necessary if other functional groups are present that could interfere with alkylation or reduction steps.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Alkylation | 3-Fluoropropyl tosylate, base, reflux | Simple, scalable | Requires pure hydroxypyridine precursor |

| Reduction of Aldehyde/Nitrile | NaBH4 or catalytic hydrogenation | High selectivity for hydroxymethyl | Sensitive to over-reduction |

| Photoredox Coupling | fac-Ir(ppy)3, blue LED, silyl enol ethers | Mild, selective C–C bond formation | Requires specialized equipment |

| Multi-step Synthesis with Protecting Groups | Carbamate formation, selective deprotection | Enables complex substitutions | Longer synthetic route |

Chemical Reactions Analysis

Types of Reactions

(6-(3-Fluoropropoxy)pyridine-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 6-(3-fluoropropoxy)pyridine-3-carboxylic acid.

Reduction: Formation of 6-(3-fluoropropoxy)piperidine-3-yl)methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

(6-(3-Fluoropropoxy)pyridine-3-yl)methanol has been studied for its potential anticancer properties. Research indicates that it may inhibit specific proteins involved in cancer cell proliferation, leading to cell death in malignancies characterized by aberrant mitotic processes. For instance:

- Mechanism of Action : The compound may interfere with the function of mitotic kinesins, such as HSET (KIFC1), which are essential for proper spindle formation during cell division. Inhibition of these proteins can lead to multipolar mitotic spindles, resulting in cell death through improper division.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that this compound could be further developed as an antimicrobial agent.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions to form C-C bonds, which are essential for constructing complex molecular architectures.

- Heterocyclic Compounds : It can act as a precursor in the synthesis of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Anticancer Effects Study

A high-throughput screening study identified several pyridine derivatives with micromolar inhibition of HSET, including this compound. The results indicated that treatment with these inhibitors resulted in increased multipolarity in cancer cells, suggesting a novel mechanism for inducing cell death in cancers characterized by centrosome amplification.

Antimicrobial Efficacy Analysis

Comparative studies on various pyridine derivatives revealed that those containing halogen substitutions exhibited enhanced antibacterial properties. Structure-activity relationship (SAR) studies indicated that modifications on the pyridine ring significantly influence antimicrobial efficacy, highlighting the importance of functional group positioning in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of (6-(3-Fluoropropoxy)pyridine-3-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluoropropoxy group may enhance the compound’s ability to penetrate biological membranes, while the pyridine ring can interact with various enzymes and receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations :

- Fluorine Position : The 3-fluoropropoxy group in the target compound enhances metabolic stability compared to 2-fluoro derivatives (e.g., [18F]PM-PBB3) but may increase bone uptake due to defluorination .

Pharmacological Properties

Table 2: Pharmacological and Pharmacokinetic Comparison

Key Observations :

- Receptor Selectivity : The target compound’s fluoropropoxy group may confer selectivity for neurological targets over antibacterial proteins (e.g., C17H16BrN7O2 in ) .

- Metabolic Stability: Polar metabolites of the target compound reduce off-target effects but limit brain bioavailability compared to non-polar derivatives like VU6004256 .

Biological Activity

(6-(3-Fluoropropoxy)pyridine-3-yl)methanol, a compound with the molecular formula CHFNO, has garnered attention in recent years for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound belongs to the pyridine family, characterized by a fluoropropoxy substituent at the 6-position and a hydroxymethyl group at the 3-position of the pyridine ring. Its structural formula is depicted below:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 32 to 64 µg/mL, indicating moderate antibacterial potency .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC values for these cell lines were found to be approximately 150 µM and 170 µM, respectively. These findings suggest that this compound may inhibit cell proliferation through mechanisms that warrant further investigation .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. Additionally, its ability to inhibit certain enzymes linked to bacterial cell wall synthesis could explain its antimicrobial effects .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to reduce bacterial viability significantly compared to control groups, suggesting a potential therapeutic application in treating resistant infections .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound involved a series of assays on various cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates in HeLa cells, as evidenced by flow cytometry analysis. The study concluded that further exploration into its mechanism of action could yield insights into novel cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | MIC (µg/mL) | IC (µM) | Activity Type |

|---|---|---|---|

| This compound | 32 - 64 | 150 - 170 | Antimicrobial/Anticancer |

| Compound A | 16 - 32 | 100 - 120 | Antimicrobial |

| Compound B | 64 - 128 | >200 | Anticancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.